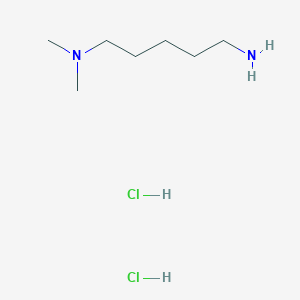
5-ethylpyrimidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Ethylpyrimidine-2-carboxylic acid is a chemical compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 . The compound is a solid and its structure can be represented by the SMILES string O=C(O)C1=CN=C(CC)N=C1 .
Molecular Structure Analysis
The molecular structure of 5-ethylpyrimidine-2-carboxylic acid can be represented by the InChI keyKWYVXQIUKALVIQ-UHFFFAOYSA-N . This indicates that the compound has a carboxylic acid group attached to the 2-position of an ethylpyrimidine .
Mechanism of Action
Biochemical Pathways
It is known that pyrimidines play a crucial role in nucleic acid synthesis, which is essential for cell growth and division . Therefore, it is plausible that 5-ethylpyrimidine-2-carboxylic acid could influence these processes, but further studies are required to confirm this hypothesis and to understand the downstream effects.
Result of Action
The molecular and cellular effects of 5-ethylpyrimidine-2-carboxylic acid’s action are currently unknown . Understanding these effects would provide valuable insights into the therapeutic potential of this compound.
properties
| { "Design of the Synthesis Pathway": "The synthesis of 5-ethylpyrimidine-2-carboxylic acid can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Ethyl cyanoacetate", "Methyl propiolate", "Hydrazine hydrate", "Sodium hydroxide", "Sulfuric acid", "Potassium permanganate", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Ethyl cyanoacetate is reacted with methyl propiolate in the presence of sodium hydroxide to form 5-ethyl-2-methyl-4-oxo-3,4-dihydropyrimidine-6-carboxylic acid ethyl ester.", "Step 2: The above product is then treated with hydrazine hydrate in ethanol to form 5-ethyl-2-methylpyrimidine-4,6-diamine.", "Step 3: The resulting diamine is oxidized with potassium permanganate in sulfuric acid to form 5-ethyl-2-methylpyrimidine-4,6-dicarboxylic acid.", "Step 4: The final step involves the decarboxylation of the above product using sodium bicarbonate in water to yield 5-ethylpyrimidine-2-carboxylic acid." ] } | |
CAS RN |
1554782-53-4 |
Product Name |
5-ethylpyrimidine-2-carboxylic acid |
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




